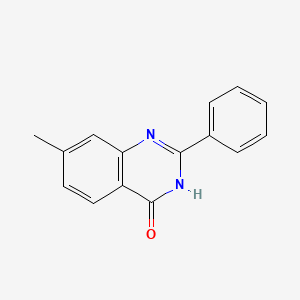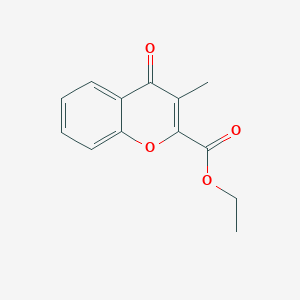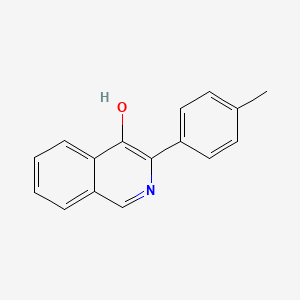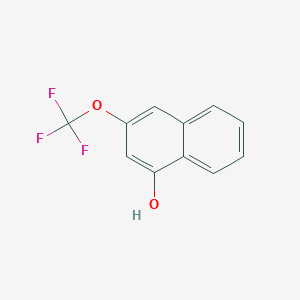
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetylquinoline-4-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl ester group at the 4-position and an acetyl group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Doebner-Miller Reaction: This classical method involves the reaction of aniline with acrolein in the presence of a strong acid to form 2-methylquinoline, which can then be further functionalized to obtain methyl 2-acetylquinoline-4-carboxylate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetylquinoline-4-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
- Quinoline N-oxides from oxidation.
- Hydrogenated quinoline derivatives from reduction.
- Various substituted quinolines from substitution reactions .
Scientific Research Applications
Chemistry: Methyl 2-acetylquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Quinoline derivatives, including methyl 2-acetylquinoline-4-carboxylate, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also studied for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the acetyl group but shares the quinoline core.
2-Acetylquinoline: Lacks the carboxylate group but has the acetyl group at the 2-position.
Quinoline-4-carboxylic acid: Lacks both the methyl and acetyl groups but retains the carboxylate group at the 4-position.
Uniqueness: Methyl 2-acetylquinoline-4-carboxylate is unique due to the presence of both the acetyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with potential therapeutic applications .
Properties
CAS No. |
66325-98-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
InChI Key |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)





![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)




